![molecular formula C7H8Cl2N2O B2812602 叔丁基-N-[2-羟基-1-(2-甲基-1,3-噻唑-4-基)乙基]氨基甲酸酯 CAS No. 3122-82-5](/img/structure/B2812602.png)

叔丁基-N-[2-羟基-1-(2-甲基-1,3-噻唑-4-基)乙基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

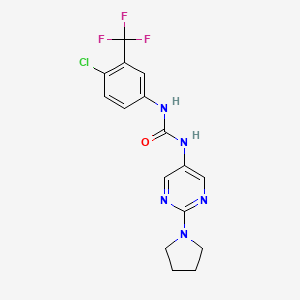

4,6-Dichloro-2-(ethoxymethyl)pyrimidine is a chemical compound with the CAS Number: 3122-82-5 . Its IUPAC name is (4,6-dichloro-2-pyrimidinyl)methyl ethyl ether . The molecular weight of this compound is 207.06 . It is usually in the form of oil .

Synthesis Analysis

The synthesis of 4,6-Dichloro-2-(ethoxymethyl)pyrimidine involves various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The InChI code for 4,6-Dichloro-2-(ethoxymethyl)pyrimidine is 1S/C7H8Cl2N2O/c1-2-12-4-7-10-5(8)3-6(9)11-7/h3H,2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

4,6-Dichloro-2-(ethoxymethyl)pyrimidine undergoes various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis

4,6-Dichloro-2-(ethoxymethyl)pyrimidine has a molecular weight of 207.06 . It is usually in the form of oil . The storage temperature for this compound is 4 degrees Celsius .科学研究应用

- Application : 4,6-Dichloro-2-(ethoxymethyl)pyrimidine serves as a starting reagent for synthesizing various pyrimidine derivatives. Researchers employ it to create novel compounds with potential therapeutic activities .

- Application : 4,6-Dichloro-2-(ethoxymethyl)pyrimidine exhibits inhibitory responses against key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. These properties make it a potential candidate for developing anti-inflammatory agents .

- Application : Based on the structure of 2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid, researchers discovered a new family of strong 5-LOX inhibitors. These compounds, including derivatives of 4,6-Dichloro-2-(ethoxymethyl)pyrimidine, have potential therapeutic implications .

- Application : 4,6-Dichloro-2-(ethoxymethyl)pyrimidine reacts with EtONa to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. This multifunctionalized pyrimidine scaffold can be further modified for various applications .

- Application : Researchers use 4,6-Dichloro-2-(ethoxymethyl)pyrimidine as a starting material for the synthesis of disubstituted pyrimidines via tandem amination and Suzuki-Miyaura cross-coupling reactions. These compounds find applications in medicinal chemistry and material science .

- Application : Detailed SAR analysis of pyrimidines, including derivatives of 4,6-Dichloro-2-(ethoxymethyl)pyrimidine, provides insights for creating novel analogues with enhanced anti-inflammatory activities and minimal toxicity. Researchers can explore modifications to optimize therapeutic properties .

Synthesis of Pyrimidine Derivatives

Anti-Inflammatory Effects

5-Lipoxygenase (5-LOX) Inhibition

Multifunctionalized Pyrimidine Scaffold

Biarylpyrimidine Synthesis

Exploring Novel Analogues

安全和危害

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

The complexity of the chemistry of pyrimidines often makes it difficult to access specific pyrimidine targets from a simple and symmetrical pyrimidine scaffold, indicating the necessity for asymmetrical and sometimes multi-functionalized scaffolds . This suggests that future research could focus on developing more efficient methods for the synthesis of asymmetrical and multi-functionalized pyrimidines.

属性

IUPAC Name |

4,6-dichloro-2-(ethoxymethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O/c1-2-12-4-7-10-5(8)3-6(9)11-7/h3H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDUJAPRBBVWSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC(=CC(=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2-(ethoxymethyl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2812519.png)

![N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2812523.png)

![4-(sec-butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812525.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2812526.png)

![8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812527.png)

![N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide](/img/structure/B2812535.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2812539.png)